Orlistat (m3)

Description

BenchChem offers high-quality Orlistat (m3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Orlistat (m3) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

130793-29-2 |

|---|---|

Molecular Formula |

C22H44O4 |

Molecular Weight |

372.6 g/mol |

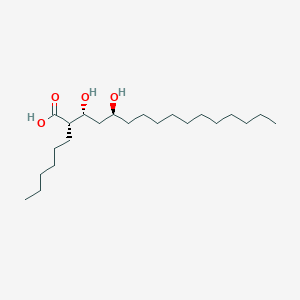

IUPAC Name |

(2S,3R,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid |

InChI |

InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21+/m0/s1 |

InChI Key |

NIMYTNQMVAFHGS-PCCBWWKXSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]([C@H](CCCCCC)C(=O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |

Origin of Product |

United States |

Historical and Foundational Research on Orlistat

Discovery and Origin of Lipstatin from Streptomyces toxytricini

In the quest for novel bioactive compounds, researchers isolated a natural product named Lipstatin from the fermentation broth of the bacterium Streptomyces toxytricini. wikipedia.orgwikipedia.orgwikipedia.org This Gram-positive bacterium, belonging to the genus Streptomyces, was identified as the producer of this potent pancreatic lipase (B570770) inhibitor. wikipedia.org Lipstatin's discovery in 1981 marked a pivotal moment, as it was found to be a selective and potent irreversible inhibitor of human gastric and pancreatic lipases. wikipedia.orgjst.go.jp

The structure of Lipstatin features a β-lactone ring, which is crucial for its inhibitory activity. wikipedia.orgjst.go.jp This reactive ring structure binds to and acylates a serine residue in the active site of pancreatic lipase, rendering the enzyme unable to hydrolyze dietary triglycerides into absorbable free fatty acids and monoglycerides. nih.govrsc.orgresearchgate.net The biosynthesis of Lipstatin by Streptomyces toxytricini involves a complex pathway utilizing precursors like linoleic acid and L-leucine. wikipedia.orgnih.gov

| Key Findings on Lipstatin | Details | References |

| Producing Organism | Streptomyces toxytricini | wikipedia.orgnih.gov |

| Mechanism of Action | Irreversible inhibitor of pancreatic lipase | wikipedia.orgjst.go.jp |

| Active Moiety | β-lactone ring | wikipedia.orgjst.go.jp |

| Biosynthetic Precursors | Linoleic acid, L-leucine | wikipedia.orgnih.gov |

Derivation and Early Development of Orlistat

While Lipstatin demonstrated significant potential, its chemical stability was a concern for pharmaceutical development. wikipedia.orgwikipedia.org Researchers at Hoffmann-La Roche undertook the task of creating a more stable and simpler derivative. wikipedia.org This led to the development of Orlistat, which is the saturated derivative of Lipstatin, also known as tetrahydrolipstatin. wikipedia.orgnih.govmdpi.com The conversion of Lipstatin to Orlistat is achieved through a process of catalytic hydrogenation, which saturates the two double bonds present in the side chain of the Lipstatin molecule. mdpi.comwipo.intgoogle.com

Developed in 1983, Orlistat was chosen over its natural precursor for development as an anti-obesity drug due to its improved stability. wikipedia.orgwikipedia.org Laboratory work on Orlistat reportedly began in 1986. europa.eu Although initially investigated as a treatment for dyslipidemia, the focus shifted to obesity upon discovering its ability to reduce energy uptake. wikipedia.org The development of Orlistat followed the standard pharmaceutical path, including preclinical studies and multiple phases of clinical trials to establish its efficacy. europa.eu By the late 1990s, Orlistat, under the brand name Xenical, had gained approval in several countries for the management of obesity. nih.govnih.govnih.gov

| Comparison of Lipstatin and Orlistat | Lipstatin | Orlistat (m3) | References |

| Chemical Nature | Natural product | Saturated derivative of Lipstatin | wikipedia.orgnih.govmdpi.com |

| Source | Streptomyces toxytricini | Semi-synthetic from Lipstatin | wikipedia.orgmdpi.com |

| Key Chemical Difference | Contains two double bonds in the side chain | Saturated side chain | wikipedia.org |

| Reason for Development | Less stable | More stable and simpler | wikipedia.orgwikipedia.org |

| Conversion Process | - | Catalytic hydrogenation | mdpi.comwipo.intgoogle.com |

Enzymatic Inhibition Mechanisms of Orlistat

Gastric and Pancreatic Lipase (B570770) Inhibition

Orlistat is a powerful, specific, and irreversible inhibitor of both gastric and pancreatic lipases, the primary enzymes that catalyze the breakdown of dietary fat. nih.govphysiology.org This inhibition occurs locally in the lumen of the stomach and small intestine. nih.govfda.gov The drug is a saturated derivative of lipstatin, a natural compound produced by the bacterium Streptomyces toxytricini. nih.govnih.gov Orlistat's inhibitory action is highly selective for these lipases, with minimal to no effect on other digestive enzymes such as amylase, trypsin, chymotrypsin, or phospholipases. nih.govnih.govtaylorandfrancis.com

The core of Orlistat's inhibitory action lies in its ability to form a stable, covalent bond with a specific amino acid residue at the active site of gastric and pancreatic lipases. nih.govnih.govtaylorandfrancis.comdrugbank.com This interaction involves the nucleophilic serine residue (specifically Ser152 in pancreatic lipase) in the enzyme's catalytic triad (B1167595). mdpi.comscispace.comnih.gov The β-lactone ring, a key feature of Orlistat's chemical structure, is highly reactive and undergoes acylation with the serine hydroxyl group. mdpi.comwikipedia.org This process forms a covalent ester linkage, resulting in an inactivated enzyme-inhibitor complex. fda.govwikipedia.org This inactivation is considered irreversible, rendering the enzyme incapable of performing its digestive function. nih.govnih.gov

Dietary fats are predominantly in the form of large triglyceride molecules, which cannot be absorbed directly by the intestinal lining. patsnap.com Gastric and pancreatic lipases are essential for hydrolyzing these triglycerides into smaller, absorbable molecules: free fatty acids and monoglycerides. nih.govmdpi.compatsnap.com

By covalently binding to and inactivating these lipases, Orlistat effectively blocks this critical hydrolytic step. nih.govnih.govdrugbank.com The enzymes are rendered unavailable to break down the triglycerides present in ingested food. fda.gov As a consequence, the undigested triglycerides cannot be absorbed and are eliminated from the body via the feces. nih.govpatsnap.com This mechanism leads to a reduction in the absorption of dietary fat by approximately 30-35%. nih.govfda.govmdpi.com

The interaction between Orlistat and digestive lipases has been characterized through various kinetic studies, revealing its potency and time-dependent nature.

Kinetic analyses of lipase inhibition by Orlistat have been conducted using the Michaelis-Menten model, which describes the relationship between substrate concentration and enzyme reaction rates. unram.ac.id In vitro studies have determined key kinetic parameters that quantify the enzyme-substrate and enzyme-inhibitor interactions. For instance, one study utilizing a porcine pancreatic lipase-p-Nitrophenyl Palmitate (pNPP) system established a Michaelis-Menten constant (Km) of 2.7 ± 0.2 μM and a catalytic constant (kcat) of 0.019 s⁻¹. nih.govresearchgate.netnih.gov Another investigation, which employed an immobilized lipase with pNPP as the substrate, reported a Km of 2.51 mM and an inhibition constant (Ki) for Orlistat of 13.41 μM. nih.gov These parameters are crucial for comparing inhibitor potency and understanding the dynamics of the enzymatic reaction.

| Enzyme System | Substrate | Km | kcat | Ki | Reference |

|---|---|---|---|---|---|

| Porcine Pancreatic Lipase | p-Nitrophenyl Palmitate (pNPP) | 2.7 ± 0.2 μM | 0.019 s⁻¹ | Not Reported | nih.govresearchgate.netnih.gov |

| Immobilized Lipase | p-Nitrophenyl Palmitate (pNPP) | 2.51 mM | Not Reported | 13.41 μM | nih.gov |

Orlistat's inhibition of lipases is not instantaneous but occurs over time, a characteristic of covalent inhibitors. physiology.orgscispace.comresearchgate.net Studies have shown this time-dependency varies between the different lipases. The inhibition of gastric lipase is remarkably rapid, with a half-inhibition time (the time required to achieve 50% inhibition) of less than one minute. physiology.org In contrast, the inhibition of human pancreatic lipase proceeds more slowly, with a half-inhibition time of approximately 5 to 6 minutes. physiology.org Further in vitro research demonstrated that a concentration of just 5 ng/mL of Orlistat resulted in a 50% reduction in lipase activity after a 5-minute incubation period. nih.govresearchgate.netnih.gov

| Enzyme | Parameter | Value | Reference |

|---|---|---|---|

| Gastric Lipase | Half-Inhibition Time | < 1 minute | physiology.org |

| Human Pancreatic Lipase | Half-Inhibition Time | 5-6 minutes | physiology.org |

| Lipase (in vitro system) | Time for 50% inhibition at 5 ng/mL | 5 minutes | researchgate.netnih.gov |

The development of reliable in vitro assays has been fundamental to understanding and quantifying the inhibitory effects of Orlistat. These assays typically monitor the enzymatic hydrolysis of a synthetic substrate that produces a measurable signal upon cleavage.

A widely used method involves porcine pancreatic lipase with the substrate p-Nitrophenyl Palmitate (pNPP). scispace.comresearchgate.netnih.gov The lipase hydrolyzes pNPP to release p-nitrophenol, a chromogenic product whose concentration can be determined by measuring absorbance changes spectrophotometrically at 410 nm. researchgate.netnih.gov

Another common approach utilizes a fluorogenic substrate, 4-methylumbelliferyl oleate (B1233923) (4-MU oleate). nih.govmdpi.com Lipase activity cleaves the substrate to release the fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU), which can be quantified with a fluorescence reader. nih.gov These assays allow for the determination of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce enzyme activity by 50%. For example, studies using such assays have reported IC₅₀ values for Orlistat in the nanomolar range, confirming its high potency. nih.govscirp.org

More recently, rapid screening methods like colorimetric paper-based devices have been developed. pensoft.net These devices use substrates like α-naphthyl acetate, which, after enzymatic reaction and subsequent coupling with a dye like Fast Blue B, produces a visible color change. The reduction in color intensity corresponds to the degree of lipase inhibition by a substance like Orlistat. pensoft.net

Kinetic Characterization of Lipase Inhibition

Time-Dependent Inhibition Studies

Fatty Acid Synthance (FASN) Thioesterase Domain Inhibition

Orlistat is a known inhibitor of the thioesterase (TE) domain of human Fatty Acid Synthase (FASN). acs.orgaacrjournals.orgnih.gov FASN is a critical enzyme in the de novo synthesis of fatty acids and is often overexpressed in various human cancers, which is associated with poor prognosis. acs.orgnih.govnih.gov Orlistat's inhibitory action on the FASN TE domain has been a subject of extensive research, particularly for its potential applications in cancer therapy. brieflands.com

Molecular Mechanism of FASN-TE Inhibition

The inhibitory effect of Orlistat on the FASN TE domain is initiated by a nucleophilic attack from the active site serine residue (Ser2308) of the TE domain on the β-lactone ring of Orlistat. acs.orgsci-hub.se This reaction leads to the formation of a stable, covalent acyl-enzyme intermediate. aacrjournals.orgsci-hub.se This covalent modification effectively blocks the TE domain's ability to release newly synthesized fatty acids, thereby halting the fatty acid synthesis cycle. aacrjournals.orgresearchgate.net

The co-crystal structure of the human FASN TE domain with Orlistat has revealed the presence of both the covalently bound intermediate and a hydrolyzed, inactive form of the drug within the active site. acs.orgnih.govacs.org The palmitic acid chain of Orlistat settles into a hydrophobic substrate pocket, while its hexyl chain is positioned near the catalytic triad, which also includes a histidine residue. sci-hub.se

Molecular Dynamics Simulations of Orlistat Hydrolysis by FASN-TE

Molecular dynamics simulations have been instrumental in elucidating the mechanism of Orlistat hydrolysis by the FASN-TE domain. acs.orgnih.govacs.org These simulations have shown that Orlistat, while being an inhibitor, can be hydrolyzed by the TE domain, rendering it a reversible inhibitor. aacrjournals.orgmobt3ath.com The simulations revealed that the hydrolysis process is intricately linked to the conformational flexibility of Orlistat's hexyl tail. aacrjournals.orgnih.govacs.org

The process begins with the formation of the covalent bond between Orlistat and Ser2308. acs.org Subsequently, a catalytic water molecule, activated by the active site histidine (His2481), performs a nucleophilic attack on the carbonyl carbon of the covalent bond. nih.govacs.org This leads to the cleavage of the bond, releasing a hydrolyzed and inactivated form of Orlistat. acs.org

Role of Hexyl Tail Conformation in FASN-TE Interaction

The conformation of Orlistat's hexyl tail plays a pivotal role in the stability of the covalent adduct and its subsequent hydrolysis. acs.orgnih.govacs.org Molecular dynamics studies have identified that the hexyl tail can undergo a significant conformational transition while bound to the TE active site. aacrjournals.orgnih.govacs.org This shift is a critical step for the hydrolysis to occur. acs.org

In one conformation, the hexyl tail helps to stabilize a hydrogen bond between a hydroxyl group on Orlistat and the catalytic His2481 residue. nih.govacs.org This stabilization hinders the activation of a water molecule necessary for hydrolysis. However, a conformational shift of the hexyl tail destabilizes this hydrogen bond. aacrjournals.orgnih.govacs.org This destabilization allows a water molecule to interact with His2481, become activated, and subsequently hydrolyze the covalent bond between Orlistat and Ser2308. nih.govacs.orgmobt3ath.com The hexyl tail's flexibility is, therefore, a key determinant of Orlistat's endurance as a FASN-TE inhibitor. mobt3ath.com

Implications for Novel FASN-TE Inhibitor Design

The detailed understanding of the Orlistat-FASN-TE interaction provides a roadmap for the design of more potent and irreversible inhibitors. acs.orgnih.govacs.org A key strategy would be to develop inhibitors with modified structures that stabilize the conformation where the inhibitor is covalently bound and less susceptible to hydrolysis. acs.orgmobt3ath.com This could be achieved by designing molecules that form a more stable hydrogen bond with His2481, thereby preventing the activation of the catalytic water molecule. acs.org

Another approach is to introduce chemical moieties that physically block the access of water molecules to the active site near His2481. acs.org By preventing water from reaching the catalytic machinery, the hydrolysis of the inhibitor can be effectively stopped, leading to a more permanent inactivation of the FASN TE domain. acs.org The development of such inhibitors holds promise for cancer therapeutics by targeting the metabolic pathways essential for tumor cell survival. jst.go.jp

Inhibition of Other Enzymes and Related Biological Pathways

Beyond its well-documented effects on FASN, Orlistat also interacts with other enzymes, notably carboxylesterases.

Carboxylesterase Inhibition

Orlistat has been shown to be a potent inhibitor of carboxylesterases (CESs), which, like lipases, belong to the α/β hydrolase fold superfamily. nih.govnih.gov Contrary to initial hypotheses, Orlistat exhibits a surprisingly high potency against human carboxylesterase 2 (CES2), a major enzyme in drug metabolism, while showing no inhibition of CES1 at similar concentrations. nih.govnih.gov

Neutral Lipid Lipase (LIPE) Inhibition

Orlistat also inhibits neutral lipid lipase (LIPE), also known as hormone-sensitive lipase (HSL). rndsystems.comresearchgate.net This intracellular enzyme is key in the mobilization of fatty acids from stored triglycerides in adipose tissue. Research indicates that Orlistat efficiently inhibits murine adipose triglyceride lipase (ATGL) and HSL. researchgate.net

Interaction with DNA Repair Enzymes (e.g., O6-methylguanine-DNA methyltransferase)

Studies have investigated the effect of Orlistat on O6-methylguanine-DNA methyltransferase (MGMT), a crucial DNA repair enzyme that protects against mutagenesis and carcinogenesis. spandidos-publications.comspandidos-publications.com In vitro experiments have shown that a 2-day continuous exposure to 40 µM Orlistat can downregulate MGMT protein levels by 30-70% in several human cell lines, including peripheral blood mononuclear cells, leukemia, and colon cancer cells. spandidos-publications.comnih.gov However, Orlistat does not appear to be a competitive inhibitor of MGMT, as it did not significantly reduce the enzyme's function after a short 2-hour exposure. spandidos-publications.comnih.gov The downregulation of MGMT protein expression was amplified when Orlistat was combined with the DNA methylating agent temozolomide. spandidos-publications.comspandidos-publications.com

Dual Inhibition of Proteasome and FASN-TE

Recent research has explored the potential of Orlistat derivatives as dual inhibitors of both the proteasome and the thioesterase domain of fatty acid synthase (FAS-TE). baylor.edunih.govnsf.gov The proteasome is a critical cellular complex responsible for protein degradation and is a validated target in cancer therapy. nih.govnsf.gov Based on structural similarities between Orlistat and proteasome inhibitors like belactosin C, hybrid molecules have been designed. baylor.edunih.gov

These hybrid compounds have demonstrated the ability to inhibit both the proteasome and FAS-TE. baylor.edunih.gov For instance, one of the most potent dual inhibitors was found to be three times more potent against FAS-TE than Orlistat itself, while also effectively inhibiting the proteasome. baylor.edunih.gov This dual-targeting approach presents a novel strategy for developing anti-cancer agents that could potentially overcome drug resistance. nih.govbiocrick.com

Synthesis and Structural Modification Research

Total Synthesis Methodologies of Orlistat

The total synthesis of Orlistat is a significant area of research, with various strategies developed to construct its unique β-lactone structure and chiral centers.

Tandem Mukaiyama Aldol-Lactonization (TMAL) Process

A key and efficient strategy for the synthesis of Orlistat and its derivatives is the tandem Mukaiyama aldol-lactonization (TMAL) process. researchgate.netresearchgate.netnih.govcapes.gov.br This method facilitates the creation of trans-β-lactones with a high degree of diastereoselectivity. researchgate.netresearchgate.net The TMAL process, often mediated by ZnCl2, has been instrumental in the concise synthesis of Orlistat. acs.org A stereocomplementary process utilizing SnCl4 can be employed to produce cis-β-lactones. nih.gov The TMAL reaction between a chiral aldehyde and a thiopyridyl ketene (B1206846) acetal (B89532) is a critical step, leading to the formation of the desired β-lactone. acs.org

Strategies for Alpha- and Delta-Side Chain Modifications

The TMAL process provides a versatile platform for modifying the α- and δ-side chains of the Orlistat molecule. researchgate.netnih.govcapes.gov.brnih.gov

Alpha-Side Chain Modification: The TMAL process itself allows for the facile modification of the α-side chain. researchgate.netnih.govcapes.gov.br

Delta-Side Chain Modification: Several strategies have been developed for modifying the δ-side chain, including:

Cuprate (B13416276) Addition: This method has been successfully used to introduce variations to the δ-side chain. researchgate.netnih.govcapes.gov.br For instance, (S)-malic acid can be converted to a tosylated ester, which then undergoes a cuprate addition and subsequent ester half-reduction to yield a key aldehyde intermediate. acs.org

Olefin Metathesis: This strategy offers another route for δ-side chain modification. researchgate.netnih.govcapes.gov.br Although it provides an expedient way to create olefinic Orlistat derivatives, the olefin metathesis step has been reported to suffer from low conversion rates in some cases. nih.gov Subsequent hydrogenation of the resulting olefinic derivatives can produce saturated δ-alkyl substituted analogs in nearly quantitative yields. nih.gov

Chiral Synthesis Approaches

The stereochemistry of Orlistat is crucial for its biological activity. Various asymmetric synthesis approaches have been employed to establish the correct stereocenters. These methods include the use of chiral auxiliaries, asymmetric aldol (B89426) reactions, asymmetric reductions (such as Noyori reduction), and the chiron approach, which utilizes readily available chiral starting materials like L-malic acid. researchgate.net

One notable approach involves the asymmetric hydrogenation of a β-ketoester using a ruthenium-MeOBIPHEP catalyst to create an enantiopure β-hydroxyester intermediate. acs.orgresearchgate.net This method has been successfully scaled up for large-scale production. acs.org Another strategy utilizes an asymmetric ester-derived titanium enolate anti-aldol reaction. researchgate.net The Mitsunobu reaction is also employed to invert stereocenters and introduce the N-formyl-L-leucine side chain with the correct stereochemistry. acs.orgnih.gov

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis of Orlistat analogs has been a key focus for researchers aiming to improve its therapeutic properties and to understand the structural requirements for its inhibitory activity.

Design and Synthesis of Orlistat Analogs

Numerous Orlistat analogs have been designed and synthesized to probe the effects of structural modifications on biological activity. nih.gov These modifications have targeted several key structural features of the Orlistat molecule, including the α- and β-side chains, the amino ester moiety, and the stereochemistry of the chiral centers. nih.gov The synthesis of these analogs often employs the versatile TMAL process in conjunction with other synthetic methods like cuprate addition and olefin metathesis. nih.gov Researchers have successfully synthesized a wide range of Orlistat-like compounds, including those with altered side chains and different stereoisomers. nih.gov

SAR for Lipase (B570770) Inhibitory Activity

Structure-activity relationship (SAR) studies have provided valuable insights into the features of the Orlistat molecule that are critical for its lipase inhibitory activity.

| Modification Site | Observation | Reference |

| α-Chain | Reduction to a methyl group generally decreases potency, while an ethyl group can increase potency. | nih.gov |

| β-Chain | Amenable to optimization, and the introduction of alkenyl bonds is tolerated without loss of activity. | nih.gov |

| Amino Ester | Can be altered without a substantial loss of activity against fatty acid synthase (FAS). | nih.gov |

| Stereochemistry | Reversal of chirality at Cα and Cδ from S to R is tolerated. However, compounds with R-Cβ chirality exhibit significantly reduced activity. | nih.gov |

These studies have shown that even subtle structural changes to the Orlistat molecule can lead to significant alterations in its inhibitory potency and target profile. nih.gov For example, the conformation of the hexyl tail of Orlistat has been shown to play an important role in the hydrolysis of the covalent bond it forms with its target enzyme. acs.org

SAR for FASN-TE Inhibitory Activity

The inhibitory action of Orlistat stems from its ability to target the thioesterase (TE) domain of fatty acid synthase (FASN). The mechanism involves the highly reactive β-lactone ring of Orlistat, which forms a covalent bond with the active site serine residue (Ser2308) of FASN-TE through acylation. nih.govsci-hub.se This irreversible inhibition blocks the final step of fatty acid synthesis, which is the release of palmitate. sci-hub.seresearchgate.netresearchgate.net

The structure-activity relationship (SAR) of Orlistat analogues for FASN-TE inhibition is significantly influenced by its two main side chains, the α-chain and the β-chain. X-ray crystallography studies have revealed that the long, 11-carbon β-chain binds within a deep, hydrophobic channel in the enzyme, known as the specificity channel. sci-hub.sensf.gov Meanwhile, the shorter hexyl α-chain is positioned against the catalytic triad (B1167595) histidine. sci-hub.se

Research into modifying these chains has yielded critical insights into optimizing inhibitory potency. nih.gov Modifications to the α-chain have shown that its length is a key determinant of activity. While Orlistat has a six-carbon α-chain, studies have demonstrated that shortening this chain can lead to increased potency. For example, an analogue with a two-carbon ethyl α-chain (Compound 17a ) exhibited an IC₅₀ of 0.23 μM, making it over six times more potent than Orlistat (IC₅₀ = 1.35 μM). nih.gov However, reducing the α-chain to a single methyl group generally led to a decrease in potency. nih.gov The N-formyl-L-leucine ester moiety can also be altered without a substantial loss of inhibitory activity against FASN. nih.gov

| Compound | α-Chain Structure | FASN-TE IC₅₀ (μM) | Relative Potency to Orlistat |

|---|---|---|---|

| Orlistat | Hexyl (6 carbons) | 1.35 | 1x |

| Compound 17a | Ethyl (2 carbons) | 0.23 | ~6.2x more potent |

| Various Analogues | Methyl (1 carbon) | Reduced Potency | Less potent |

Stereochemical SAR Investigations

The specific three-dimensional arrangement, or stereochemistry, of Orlistat is crucial for its biological function. ontosight.ai Investigations into different stereoisomers of tetrahydrolipstatin (THL), the natural precursor to Orlistat, have demonstrated that even subtle changes to the stereocenters can dramatically alter inhibitory activity. researchgate.net

When evaluated against porcine pancreatic lipase, the eight stereoisomers of THL displayed a wide range of potencies. The naturally configured THL was the most potent inhibitor with an IC₅₀ value of 4.0 nM. In stark contrast, its enantiomer (the complete mirror image) was significantly less active (IC₅₀ = 77 nM), and the diastereomer with inverted stereocenters at all three key positions (C2, C3, and C2') was the least active, with an IC₅₀ of 930 nM. researchgate.net This highlights the importance of the natural stereochemical configuration for optimal enzyme binding and inhibition. researchgate.net

| Compound | Description | Pancreatic Lipase IC₅₀ (nM) |

|---|---|---|

| Tetrahydrolipstatin (THL) | Natural Stereoisomer | 4.0 |

| Enantiomer of THL | Mirror Image of THL | 77 |

| Other Stereoisomers | Various Diastereomers | 8.0 to 20 |

| (2R,3R,2'R)-Diastereomer | Fully Inverted Stereocenters | 930 |

Studies focused specifically on FASN-TE inhibition have further refined this understanding. Research has shown that reversing the chirality at the α-chain (Cα) and the δ-chain (Cδ) from the natural S-configuration to an R-configuration is tolerated without a complete loss of activity. nih.gov However, the stereochemistry of the β-lactone ring itself is less forgiving; analogues with an R-configuration at the Cβ position were found to be less active. nih.gov The trans relationship of the substituents on the β-lactone ring is also considered important for activity. nih.gov

Beta-Lactam Derivatives as Enzyme Inhibitors

To explore the chemical space around Orlistat, researchers have synthesized analogues where the core β-lactone ring is replaced by a β-lactam (a four-membered cyclic amide). ontosight.ainih.gov These "congeners" were evaluated for their ability to inhibit the FASN-TE domain. nih.govresearchgate.net

In general, the β-lactam derivatives of Orlistat demonstrated lower potency against FASN-TE compared to their β-lactone counterparts. nih.gov The replacement of the oxygen atom in the ring with a nitrogen atom appears to reduce the compound's effectiveness as an inhibitor. Despite this general trend, the research did identify a promising lead compound. nih.gov A specific β-lactam derivative, identified as (-)-9, exhibited a reasonably potent IC₅₀ value of 8.6 μM. nih.gov This finding suggests that while the β-lactone is superior, the β-lactam scaffold still holds potential and warrants further investigation for developing new inhibitors. nih.goviiarjournals.org The stereochemistry of these β-lactam derivatives, such as the (2S,3S) configuration on the azetidinone (β-lactam) ring, remains a critical factor for their biological activity. ontosight.ai

Development of Dual Enzyme Inhibitors

A novel strategy in drug design involves creating single molecules that can inhibit multiple targets. Based on structural similarities between Orlistat and proteasome inhibitors like belactosin C, researchers hypothesized that hybrid molecules could be developed to inhibit both FASN-TE and the proteasome. nih.govnsf.govnih.gov The foundation for this hypothesis was the common (3S, 4R)-trans-disubstituted β-lactone pharmacophore present in both classes of inhibitors. nih.govnsf.gov

To test this, a series of hybrid compounds were synthesized, incorporating features from both Orlistat and belactosin C. nsf.gov These novel β-lactone-based molecules were then tested for their ability to inhibit both enzymes. The results confirmed the hypothesis, with several analogues showing potent dual activity. nih.gov All tested analogues inhibited FASN-TE with IC₅₀ values in the micromolar range (~1.2 – 9.6 µM). nih.gov

One standout compound, a dipeptide β-lactone designated as 21 , proved to be a particularly effective dual inhibitor. It exhibited an IC₅₀ value of 1.50 ± 0.28 µM against FASN-TE, making it approximately three times more potent than Orlistat in the same assay (IC₅₀ 4.63 ± 1.49 µM). nih.govnsf.gov Simultaneously, it was a potent inhibitor of the proteasome's chymotrypsin-like (ChT-L) sites. nih.govnsf.gov For control purposes, Orlistat itself was tested and showed no inhibitory activity against any of the proteasome's catalytic sites, confirming its selectivity for FASN-TE in this context. nih.govnsf.gov These findings provide a proof-of-concept for the rational design of dual-action inhibitors based on the Orlistat scaffold. nih.gov

| Compound | FASN-TE IC₅₀ (μM) | Proteasome ChT-L IC₅₀ (μM) | Notes |

|---|---|---|---|

| Orlistat (4) | 4.63 ± 1.49 | > 100 | Selective FASN-TE inhibitor. nih.govnsf.gov |

| Dipeptide β-lactone (21) | 1.50 ± 0.28 | 0.37 ± 0.01 | Potent dual inhibitor. nih.govnsf.gov |

| Other Hybrid Analogues | ~1.2 - 9.6 | Variable | Demonstrated a range of dual inhibitory activities. nih.gov |

Preclinical Mechanistic Investigations

In Vitro Cellular Studies

In laboratory settings, using cultured cancer cells, Orlistat has demonstrated a range of effects that contribute to its antitumor potential. These studies are crucial for understanding the compound's direct actions on cancer cells, independent of the complexities of a living organism.

Impact on Cancer Cell Proliferation and Viability

Orlistat has been shown to significantly inhibit the proliferation and reduce the viability of various cancer cell lines in a dose-dependent manner. brieflands.comiiarjournals.org This means that as the concentration of Orlistat increases, its ability to stop cancer cells from multiplying and to cause their death becomes more potent. For instance, studies on pancreatic cancer cells (PANC-1) revealed that treatment with Orlistat led to a notable decrease in cell viability, with approximately 50% of cells remaining viable after treatment with a 50 μM concentration. iiarjournals.org Similarly, in colorectal cancer cells, Orlistat effectively inhibited proliferation. iiarjournals.org The antiproliferative effects of Orlistat have also been observed in breast cancer cell lines, including MDA-MB-231, MDA-MB-468, and MCF-7, without significantly affecting normal cells. nih.gov Research on oral squamous cancer cells (HSC-3) also demonstrated a reduction in cell viability to as low as 15.7% at a 50 μM concentration after 48 hours. nih.gov

The effectiveness of Orlistat in curbing cancer cell growth is often linked to its inhibition of fatty acid synthase (FASN), an enzyme that is overexpressed in many cancers and is crucial for producing the fatty acids needed for rapid cell division. brieflands.comiiarjournals.orgatsu.edu The reliance of cancer cells on de novo fatty acid synthesis makes FASN an attractive target for anticancer therapies. atsu.edu

Table 1: Effect of Orlistat on Cancer Cell Viability

| Cell Line | Cancer Type | Orlistat Concentration | Effect on Viability | Reference |

|---|---|---|---|---|

| PANC-1 | Pancreatic Cancer | 50 μM | ~50% reduction | iiarjournals.org |

| HT-29 | Colorectal Cancer | Up to 50 μM | Dose-dependent inhibition | iiarjournals.org |

| MDA-MB-231, MDA-MB-468, MCF-7 | Breast Cancer | Not specified | Significant cytotoxic effects | nih.gov |

| HSC-3 | Oral Squamous Cancer | 40 and 50 μM | Reduced to 23.4% and 15.7% respectively | nih.gov |

| PC-3 | Prostate Cancer | Not specified | Pronounced antiproliferative effect | aacrjournals.org |

| NUGC-3 | Gastric Cancer | 25 μM (in serum-deficient media) | >70% decrease | atsu.edu |

Cell Cycle Arrest Induction Mechanisms

Orlistat has been found to interfere with the normal progression of the cell cycle in cancer cells, forcing them into a state of arrest. nih.gov This prevents the cells from dividing and proliferating. The specific phase of the cell cycle that is affected can vary depending on the type of cancer cell.

For example, in oral squamous cells (HSC-3), Orlistat treatment led to an arrest in the G2/M phase of the cell cycle. nih.gov This was accompanied by a decrease in the expression of key cell cycle proteins, cyclin D1 and E, and an increase in the phosphorylation of CDK1. nih.gov In contrast, studies on endometrial cancer cells (ECC-1 and KLE) and prostate cancer cells (PC3) have shown that Orlistat can induce a G1 phase arrest. nih.govscientificarchives.com This G1/S phase blockade is considered a common mechanism for Orlistat's antiproliferative effects. scientificarchives.com The arrest in the G1 phase in endometrial cancer cells was linked to a decrease in the expression of cyclin D1 and E. nih.gov In some cases, Orlistat has been shown to decrease the G2-M and S-phases while increasing the sub-G1 (apoptotic) cell population in a dose-dependent manner. brieflands.com

Table 2: Orlistat-Induced Cell Cycle Arrest in Cancer Cells

| Cell Line | Cancer Type | Cell Cycle Phase Arrested | Associated Molecular Changes | Reference |

|---|---|---|---|---|

| HSC-3 | Oral Squamous Cancer | G2/M | Decreased Cyclin D1 & E, Increased CDK1 phosphorylation | nih.gov |

| ECC-1, KLE | Endometrial Cancer | G1 | Decreased Cyclin D1 & E | nih.gov |

| Hep3B | Hepatocellular Carcinoma | G0/G1 | Increased p12 protein, Decreased CDK phosphorylation | nih.gov |

| PC3 | Prostate Cancer | G1 | Significant G1 accumulation, S and G2/M reduction | scientificarchives.com |

| SCC-9 | Tongue Squamous Cell Carcinoma | G1–S | Modulation of SKP2 and CDKN1B | aacrjournals.org |

Apoptosis Induction Pathways in Cancer Cells

Orlistat has been demonstrated to induce apoptosis, or programmed cell death, in a variety of cancer cells. brieflands.comnih.gov This is a critical mechanism for eliminating malignant cells. The pro-apoptotic effects of Orlistat are often mediated through the activation of caspase enzymes, which are key executioners of apoptosis.

Studies have shown that Orlistat can increase the expression and activity of cleaved caspase-3 and caspase-9 in ovarian and prostate cancer cells. nih.gov In pancreatic cancer cells (PANC-1), Orlistat treatment led to a threefold increase in caspase-3 activity. iiarjournals.org Furthermore, Orlistat has been found to modulate the expression of other proteins involved in apoptosis, such as the Bcl-2 family of proteins. nih.gov

The induction of apoptosis by Orlistat can also be triggered by other cellular stress pathways. For example, in some cancer cells, Orlistat can induce the production of reactive oxygen species (ROS) and cause endoplasmic reticulum (ER) stress, both of which can lead to apoptosis. nih.govactascientific.com In hormone-refractory prostate cancer cells, Orlistat enhances their sensitivity to another apoptosis-inducing agent called TRAIL by upregulating the expression of its receptor, DR5. semanticscholar.org This upregulation of DR5 is mediated by ROS. semanticscholar.org

Table 3: Apoptosis Induction by Orlistat in Cancer Cells

| Cell Line | Cancer Type | Key Apoptotic Mechanisms | Reference |

|---|---|---|---|

| SKOV3, A2780 | Ovarian Cancer | Increased cleaved caspase-3 and caspase-9 | nih.govnih.gov |

| DU145, PC3, LNCaP | Prostate Cancer | Activation of caspase-3 and caspase-9 | nih.gov |

| PANC-1 | Pancreatic Cancer | 3-fold increase in caspase-3 activity, ER stress, ROS generation | iiarjournals.orgactascientific.com |

| T cell lymphoma | Hematological Malignancy | Altered ROS generation, modulated expression of HSP70, Bcl2, p53, PUMA, Caspase-3, and CAD | nih.gov |

| DU145, PC3 | Hormone-Refractory Prostate Cancer | Enhanced sensitivity to TRAIL via DR5 upregulation (ROS-mediated) | semanticscholar.org |

| Breast Cancer Cells | Breast Cancer | Significant pro-apoptotic effects | nih.gov |

Metabolic Reprogramming Induced by Orlistat in Cancer Cells

Cancer cells undergo significant metabolic changes to support their rapid growth and proliferation. Orlistat has been shown to interfere with these altered metabolic pathways, further contributing to its anticancer effects.

A primary mechanism of Orlistat's action is the inhibition of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. atsu.edunih.gov Cancer cells often exhibit increased FASN activity to produce the lipids necessary for building new cell membranes. atsu.edu By inhibiting FASN, Orlistat disrupts this crucial supply chain.

Inhibition of FASN by Orlistat in non-small cell lung carcinoma (NSCLC) cells leads to characteristic changes in various metabolites, including fatty acids, choline, and phospholipids. nih.gov This disruption of fatty acid synthesis can also trigger other cellular responses. For instance, in some cancer cells, it leads to the upregulation of 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key energy sensor in the cell. nih.goviku.edu.tr Activation of AMPK can, in turn, inhibit other anabolic pathways and promote catabolic processes to restore energy balance. iku.edu.tr Studies in cervical cancer cells have shown that Orlistat can reverse the effects of fatty acid binding protein 5 (FABP5), which is involved in reprogramming fatty acid metabolism and promoting metastasis. thno.org

In response to the inhibition of fatty acid synthesis by Orlistat, some cancer cells exhibit an adaptive metabolic shift, including the induction of ketone metabolism. nih.gov Ketone bodies are an alternative energy source that can be utilized by cells when glucose is scarce. The upregulation of ketone metabolism in Orlistat-treated NSCLC cells suggests that these cells are attempting to compensate for the energy deficit caused by the blockade of fatty acid synthesis. nih.gov This metabolic flexibility of cancer cells highlights the complexity of targeting their metabolism and suggests that combination therapies may be more effective.

Modulation of Glutaminolysis

Inhibition of fatty acid synthase (FASN) by Orlistat has been shown to induce adaptive metabolic changes in cancer cells, including the upregulation of glutaminolysis. nih.gov Cancer cells are characterized by increased glutaminolysis, a metabolic pathway where the amino acid glutamine is used as a carbon source for energy production and anabolic processes. mdpi.comresearchgate.netnih.gov In the canonical pathway, glutaminase (B10826351) (GLS) converts glutamine to glutamate, which is then converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate. mdpi.com

This reliance on glutamine is particularly notable as a high rate of glutaminolysis can provide the necessary NADPH required for lipid biosynthesis. mdpi.com Studies in non-small cell lung carcinoma (NSCLC) cells demonstrated that FASN inhibition by Orlistat leads to an induction of glutaminolysis, suggesting it is a compensatory mechanism to maintain cellular energy production. nih.gov Pancreatic cancer cells, for instance, rely on a specific cytoplasmic glutaminolysis pathway to produce pyruvate. mdpi.com The concurrent inhibition of key anabolic pathways, including glycolysis, lipogenesis, and glutaminolysis, has been investigated as a strategy to create a quiescent energetic phenotype in cancer cells, thereby limiting their metabolic flexibility. nih.gov This suggests that while Orlistat's primary target is FASN, its downstream effects involve a complex interplay with other metabolic pathways like glutaminolysis.

AMPK and mTOR Pathway Modulation

Orlistat has been demonstrated to modulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which are critical regulators of cellular metabolism and growth. nih.govaacrjournals.orgmdpi.com The mTOR pathway is frequently activated in various cancers, promoting tumorigenesis by enhancing lipid synthesis. mdpi.com AMPK acts as a negative regulator of mTOR. mdpi.com

Research in various cancer cell lines has shown that Orlistat treatment leads to the activation of AMPK and subsequent inhibition of the mTOR pathway. nih.govaacrjournals.org

Endometrial Cancer : In endometrial cancer cell lines (ECC-1 and KLE), Orlistat treatment increased the expression of phosphorylated AMPK and decreased the expression of the downstream S6 protein, a marker of mTOR activity. aacrjournals.org This modulation was linked to the suppression of cell growth and induction of cell cycle G1 arrest. nih.govaacrjournals.org

Prostate Cancer : In PC3 prostate cancer cells, Orlistat treatment activated AMPKα, which in turn inhibited protein translation by modulating the phosphorylation state of mTOR. iku.edu.tr This effect was not observed in normal prostate epithelial PNT1A cells, highlighting a degree of cancer-cell specificity. iku.edu.tr

Hepatocellular Carcinoma : In sorafenib-resistant hepatocellular carcinoma (HCC) cells, which express higher levels of mTOR and lower levels of AMPKα, Orlistat was investigated. mdpi.com FASN inhibition is known to reactivate AMPK, and AMPK activation can suppress cancer growth by inhibiting lipogenesis. mdpi.com Combination treatment of sorafenib (B1663141) and Orlistat activated the AMPK/mTOR pathway in parental Huh7 cells. mdpi.com

This evidence indicates that a key anti-tumor mechanism of Orlistat involves the restoration of metabolic balance through the AMPK/mTOR signaling axis.

Intracellular Reactive Oxygen Species (ROS) Generation

A significant mechanism underlying Orlistat's anticancer effects is the induction of intracellular reactive oxygen species (ROS). brieflands.comoncotarget.com ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, leading to a state of oxidative stress and subsequent cell death.

Studies across different cancer types have documented Orlistat's ability to increase ROS production:

T-Cell Lymphoma : Orlistat treatment significantly increased intracellular ROS in T-cell lymphoma cells, an effect associated with FASN inhibition and the induction of apoptosis. brieflands.com

Prostate Cancer : In hormone-refractory prostate cancer cells (DU145 and PC3), Orlistat was found to induce ROS. semanticscholar.org The use of a ROS scavenger diminished the pro-apoptotic effects of Orlistat, suggesting that ROS generation is a critical upstream event. semanticscholar.org Co-treatment of prostate cancer cells with Orlistat and the AMPK activator AICAR led to a marked increase in ROS production, which preceded the activation of caspases and apoptosis. nih.gov

Endometrial Cancer : At high doses (500 µM), Orlistat increased ROS levels in ECC-1 and KLE endometrial cancer cells. aacrjournals.org

Melanoma : In B16-F10 melanoma cells, Orlistat treatment promoted a twofold increase in both cytosolic hydrogen peroxide and mitochondrial superoxide (B77818) levels, contributing to apoptosis. researchgate.net

While some studies link ROS generation directly to apoptosis semanticscholar.orgnih.gov, other research in breast cancer cells suggests that while Orlistat does induce ROS, this may not be the primary event responsible for apoptosis. oncotarget.com Instead, it was proposed that NADPH accumulation resulting from FASN inhibition stimulates NADPH oxidase to generate ROS. oncotarget.com

Caspase Activity Modulation

Orlistat induces apoptosis in cancer cells through the modulation of caspase activity. brieflands.comnih.gov Caspases are a family of protease enzymes that are central to the execution phase of apoptosis.

The activation of specific caspases by Orlistat has been observed in numerous preclinical studies:

Lymphoma and Ovarian Cancer : In mantle cell lymphoma, Orlistat treatment led to an increase in caspase activity. brieflands.com Similarly, in ovarian cancer cells, Orlistat induced apoptosis via caspase activation. brieflands.com

Prostate Cancer : Orlistat was shown to induce apoptosis in DU145, PC3, and LNCaP prostate cancer cells through the activation of caspase-3 and caspase-9. nih.govnih.gov In PC-3 cells, Orlistat caused dose-dependent cytotoxicity associated with the activation of Caspase-3. scientificarchives.com

Pancreatic Cancer : In PANC-1 pancreatic cancer cells, inhibition of FASN by Orlistat was associated with an enhanced activity of caspase-3, a key marker of apoptosis. iiarjournals.org

Endometrial Cancer : In primary cultures of human endometrial cancer cells, Orlistat treatment effectively increased cleaved caspase-3 activity. frontiersin.org For instance, in the most sensitive primary cells (EC7), 100 µM Orlistat led to a 2.1-fold increase in cleaved caspase-3 activity. frontiersin.org

These findings collectively demonstrate that Orlistat consistently triggers the caspase cascade across various malignancies, playing a crucial role in its pro-apoptotic antitumor activity. nih.gov

Ferroptosis Mechanisms

Beyond apoptosis, Orlistat has been shown to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. nih.govresearchgate.netdovepress.com This mechanism represents a distinct pathway for Orlistat-mediated cancer cell death.

The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. dovepress.comhep.com.cn Inhibition of GPX4 leads to an accumulation of lipid ROS, triggering ferroptosis. dovepress.com

Lung Cancer : Studies in lung cancer cell lines (A549 and H1299) revealed that Orlistat induces a ferroptosis-like cell death. hep.com.cnresearchgate.netnih.gov Mechanistically, Orlistat was found to reduce the expression of GPX4 and induce lipid peroxidation. hep.com.cnnih.govresearchgate.net It also upregulated phosphorylated MAPK/ERK, an indicator of iron poisoning. researchgate.net Furthermore, RNA-sequencing analysis identified Fas associated factor family member 2 (FAF2), a regulator of lipid droplet homeostasis, as a novel target of Orlistat in this process. researchgate.netnih.gov

Pancreatic Neuroendocrine Tumors (pNETs) : Orlistat also promotes lipid peroxidation and ferroptosis in pNET cells by inhibiting the expression of both xCT (a component of the cystine/glutamate antiporter) and GPX4. dovepress.com

These findings indicate that Orlistat's anticancer activity is multifaceted, leveraging ferroptosis as an additional mechanism to eliminate malignant cells by disrupting lipid metabolism and overwhelming their antioxidant defenses. nih.govresearchgate.net

Table 1: Effect of Orlistat on Ferroptosis Markers in Lung Cancer Cells

| Cancer Cell Line | Effect of Orlistat | Key Molecular Change | Reference |

|---|---|---|---|

| A549 and H1299 | Induces ferroptosis-like cell death | Reduced GPX4 expression, induced lipid peroxidation | researchgate.netnih.govresearchgate.net |

| A549 and H1299 | Upregulates phosphorylated MAPK/ERK | Indicator of iron poisoning | researchgate.net |

| Lung Cancer Cells | Identified FAF2 as a novel target | FAF2 regulates lipid droplet homeostasis | nih.gov |

Glycolytic Pathway Modulation

The effect of Orlistat on the glycolytic pathway in cancer cells appears to be complex and context-dependent. Glycolysis is a primary metabolic pathway for glucose metabolism, which is often hijacked by cancer cells to fuel proliferation. nih.gov

Some reviews suggest that Orlistat can inhibit the glycolytic pathway in tumor cells, which would contribute to its anti-tumor effects. nih.govresearchgate.net However, specific experimental studies reveal a more nuanced interaction. In a study on gastric cancer (GC) cell lines (BGC-823 and MKN-28), treatment with Orlistat to inhibit lipid metabolism led to an unexpected compensatory response. nih.gov Instead of inhibiting glycolysis, Orlistat treatment promoted it, leading to increased production of lactate, ATP, and pyruvic acid, as well as increased glucose uptake. nih.gov

This finding suggests that when cancer cells are deprived of energy from fatty acid synthesis due to Orlistat, they may upregulate glycolysis to compensate. nih.gov This metabolic plasticity could be a resistance mechanism. However, the study also showed that combining Orlistat with the knockdown of Phosphoglucomutase 1 (PGM1), a key glycolytic enzyme, significantly enhanced the anti-cancer effects of Orlistat, particularly under glucose-deprived conditions. nih.gov This dual inhibition of both lipid metabolism and glycolysis effectively suppressed tumor growth. nih.gov

Selective Cytotoxicity in Malignant Versus Normal Cells

A critical feature of a potential anticancer agent is its ability to selectively target malignant cells while sparing normal, healthy cells. Numerous preclinical studies have demonstrated that Orlistat exhibits such selective cytotoxicity. brieflands.comiiarjournals.org This selectivity is largely attributed to the metabolic reprogramming of cancer cells, which, unlike most normal cells, often exhibit a high dependency on de novo fatty acid synthesis, a process driven by the enzyme FASN. scientificarchives.comwhiterose.ac.uk

General Findings : Research has confirmed that Orlistat induces apoptosis and delays tumor growth in various cancer cells with only a minor inhibitory effect on normal cells. nih.gov Pharmacological inhibition of FASN with agents like Orlistat has been shown to selectively induce the death of cancer cells in vitro and reduce tumor volume in xenograft models with minimal impact on normal cells. iiarjournals.org

Prostate Cancer : A study comparing Orlistat's effect on PC-3 prostate cancer cells and normal prostate epithelial RWPE-1 cells found a marked selective apoptotic effect. scientificarchives.com While 20 µM Orlistat induced 40% to 60% apoptosis in the cancerous PC-3 cells, it only caused 5% to 10% apoptosis in the normal RWPE-1 cells. scientificarchives.com Similarly, Orlistat was shown to inhibit proliferation and decrease viability in PC3 cancer cells but not in normal PNT1A prostate epithelial cells. iku.edu.tr

Other Cancers : The selective cytotoxicity of Orlistat has also been noted in colon cancer and against T-lymphoblastic leukemia Jurkat cells, where it exerts a strong anti-proliferative effect. brieflands.comwhiterose.ac.uk

This preferential action against malignant cells underscores the therapeutic potential of targeting the FASN pathway with Orlistat, as it exploits a fundamental metabolic dependency of many tumor types. brieflands.comscientificarchives.com

In Vivo Preclinical Models (Animal Studies)

Antitumor Activity in Xenograft and Transgenic Models

Orlistat has demonstrated notable antitumor effects in various preclinical cancer models, including xenograft and transgenic mouse models. frontiersin.org Its primary mechanism in this context is the inhibition of fatty acid synthase (FASN), a key enzyme in neoplastic lipogenesis that is overexpressed in many cancers. nih.govresearchgate.net

In a transgenic mouse model of endometrioid endometrial cancer, systemic treatment with Orlistat significantly inhibited tumor growth in mice on both high-fat and low-fat diets. frontiersin.orgnih.gov This effect was attributed to the induction of apoptosis and anti-proliferative activity. frontiersin.orgnih.gov Specifically, Orlistat treatment led to a reduction in tumor weight by 67.06% in the high-fat diet group, 40.36% in the high-fat to low-fat diet switch group, and 32.62% in the low-fat diet group compared to placebo-treated mice. nih.gov

Studies on prostate cancer xenografts have also shown that Orlistat can reduce tumor growth. nih.govaacrjournals.org This is achieved through the inhibition of FASN activity, which in turn leads to decreased proliferation and increased apoptosis of cancer cells. nih.gov Similarly, in a mouse model of melanoma, Orlistat was found to reduce the number of mediastinal lymph node metastases by 52% and inhibit tumor-induced angiogenesis. aacrjournals.orgbrieflands.com

Furthermore, research on oral squamous cell carcinoma using an orthotopic xenograft model revealed that Orlistat-treated mice had significantly smaller primary tumors and a 43% reduction in metastatic cervical lymph nodes. aacrjournals.org In gastric tumor-bearing mice, Orlistat treatment increased survival rates. nih.gov The antitumor activity of Orlistat has also been observed in models of breast cancer, particularly those overexpressing the Her-2/neu oncogene, where it can decrease the expression of this oncogene by over 90%. brieflands.com

Table 1: Summary of Orlistat's Antitumor Activity in Animal Models

| Cancer Model | Animal Model | Key Findings | Reference |

| Endometrial Cancer | Transgenic Mouse | Inhibited tumor growth in obese and lean mice through apoptosis induction. | frontiersin.orgnih.gov |

| Prostate Cancer | Xenograft Mouse | Reduced tumor growth via FASN inhibition and promotion of apoptosis. | nih.govaacrjournals.org |

| Melanoma | Xenograft Mouse | Reduced lymph node metastasis and tumor angiogenesis. | aacrjournals.orgbrieflands.com |

| Oral Squamous Cell Carcinoma | Orthotopic Xenograft Mouse | Decreased primary tumor size and cervical lymph node metastasis. | aacrjournals.org |

| Gastric Cancer | Tumor-bearing Mouse | Increased survival rates. | nih.gov |

| Breast Cancer (Her-2/neu+) | Xenograft Mouse | Significantly decreased Her-2/neu oncogene expression. | brieflands.com |

Effects on Lipid Metabolism in Obese Animal Models

Orlistat's primary therapeutic action is the inhibition of gastric and pancreatic lipases, which reduces the absorption of dietary fats. mdpi.com In various obese animal models, Orlistat has been shown to effectively improve lipid profiles and reduce body weight.

In a study using a high-fat diet-induced obese rat model, daily oral administration of Orlistat for six weeks significantly decreased serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) cholesterol. mdpi.com Conversely, it led to an increase in high-density lipoprotein (HDL) cholesterol levels. mdpi.comresearchgate.net These changes in the lipid profile were accompanied by a reduction in body weight and visceral fat. nih.govnih.gov

Another study on high-fat diet-induced obese mice demonstrated that Orlistat treatment improved metabolic disorders and inhibited fat accumulation. nih.gov The feed conversion ratio was also positively affected. nih.gov In a separate investigation, while Orlistat was effective at weight loss, it was noted that psyllium husk had a greater effect on reducing liver triglyceride and cholesterol levels. rsc.org Interestingly, one study reported that Orlistat treatment in obese mice led to a significant increase in serum TG levels. rsc.org

The administration of Orlistat in obese rats has also been shown to have protective effects on cardiac tissue by improving the lipid profile and reducing oxidative stress biomarkers. iium.edu.my

Table 2: Effect of Orlistat on Lipid Parameters in Obese Animal Models

| Animal Model | Diet | Key Effects on Lipid Metabolism | Reference |

| Obese Rats | High-Fat Diet | Decreased serum TC, TG, LDL; Increased HDL. | mdpi.com |

| Obese Mice | High-Fat Diet | Improved metabolic disorders, inhibited fat accumulation. | nih.gov |

| Obese Mice | High-Fat Diet | Greater weight loss effect compared to psyllium husk; increased serum TG. | rsc.org |

| Obese Rats | High-Fat Diet | Protective effects on cardiac tissue via improved lipid profile. | iium.edu.my |

Investigation of Tumor Angiogenesis Inhibition

Orlistat has been found to inhibit tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to a tumor. nih.govmdpi.com This anti-angiogenic activity is largely attributed to its inhibition of FASN. nih.gov

In a mouse model of melanoma, Orlistat significantly suppressed the production of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis, leading to a decrease in melanoma metastasis and angiogenesis. nih.gov Specifically, it has been shown to enhance the production of VEGFA165b, an anti-angiogenic splice variant of VEGF. aacrjournals.org

Research on a transgenic mouse model of endometrial cancer revealed that Orlistat treatment significantly inhibited the expression of VEGF and matrix metalloproteinase-9 (MMP-9) in tumor tissues of mice on a high-fat diet. nih.gov It also decreased serum VEGF levels in these mice. nih.gov The inhibition of FASN by Orlistat impairs both physiological and pathological angiogenesis in endothelial cells, which results in reduced vessel sprouting and neovascularization. nih.gov

Studies have also indicated that Orlistat's inhibition of FASN in endothelial cells contributes to its anti-angiogenic effects. brieflands.com This multifaceted approach of targeting both cancer cell metabolism and the tumor microenvironment underscores the potential of Orlistat in cancer therapy. nih.gov

Interactions with Gut Microbiota (In Vitro Research)

Effect on Microbial Community Composition

However, some specific changes have been observed. For instance, populations of Subdoligranulum appeared to be inhibited by Orlistat, both in the presence and absence of lipid. westminster.ac.uk In contrast, other research has pointed to an increase in the relative abundance of beneficial bacteria such as Akkermansia and those belonging to the Firmicutes phylum following Orlistat treatment in animal models, though these were not in vitro studies. nih.govnih.gov One study in Japanese individuals with obesity showed that Orlistat treatment led to an increased abundance of Lactobacillus genus and Lactobacillus gasseri. researchgate.netnih.gov

Effect on Microbial Lipolytic Activity

In vitro research has also explored the effect of Orlistat on the lipolytic activity of the gut microbiota. westminster.ac.uk These studies have revealed that there is great variability in the lipolytic activities of the microbiota among individuals. westminster.ac.uk

Orlistat itself appears to have little to no direct effect on the metabolism of indigenous and added lipids by the gut microbiota in fermentation systems. westminster.ac.uk The ability of the fecal microbiota to degrade added lipids varies significantly between donors and can be correlated with the number and activity of isolated lipolytic bacteria. westminster.ac.uk

While Orlistat is a potent inhibitor of human gastric and pancreatic lipases, its direct impact on microbial lipases is less clear from the available in vitro gut model studies. mdpi.comnih.gov The primary mechanism of Orlistat is to block the absorption of dietary fat by inhibiting human lipases, which in turn may indirectly affect the gut microbiota by increasing the amount of undigested fat reaching the colon. westminster.ac.uk

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Orlistat Analysis

Chromatography is a cornerstone for the separation, identification, and quantification of Orlistat and its related impurities. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are two powerful techniques widely utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for Orlistat analysis. ijlpr.com Method development involves optimizing various parameters to achieve a sensitive, specific, and robust separation. These parameters include the choice of the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.

Several studies have detailed the development and validation of RP-HPLC methods for Orlistat. For instance, a method utilizing a Syncronis C18 column (150mm x 4.6mm, 3µm) with an isocratic mobile phase of acetonitrile (B52724) and water has been reported. ijlpr.com The flow rate was set at 2.0 mL/min, and detection was performed at 205 nm. ijlpr.com Another validated method employed a Nova-Pack C18 column with a mobile phase of 0.1% phosphoric acid in acetonitrile (10:90, v/v) and UV detection at 205 nm, achieving an elution time for Orlistat of approximately 6 minutes. jst.go.jpnih.gov The linearity of this method was established in the range of 10–160 µg/ml. jst.go.jpnih.gov

Validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, robustness, and ruggedness. ijlpr.combenthamdirect.com For example, one method demonstrated linearity over a concentration range of 150-600 ppm. ijlpr.comresearchgate.net Another study reported linearity from 0.02–0.75 mg/ml with a correlation coefficient of 0.9998. core.ac.uk The precision of these methods is often demonstrated by low relative standard deviation (%RSD) values for repeated measurements, typically below 2%. ijlpr.com

Table 1: Examples of Validated HPLC Methods for Orlistat Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Syncronis C18 (150mm x 4.6mm, 3µm) ijlpr.com | Nova-Pack C18 jst.go.jpnih.gov | Perfectsil® target ODS-3 (250 mm × 4.6 mm, 5 µm) core.ac.uk |

| Mobile Phase | Acetonitrile:Water ijlpr.com | 0.1% Phosphoric acid:Acetonitrile (10:90, v/v) jst.go.jpnih.gov | Methanol (B129727):Acetonitrile:Trifluoroacetic acid (82.5:17.5:0.01, v/v/v) core.ac.uk |

| Flow Rate | 2.0 mL/min ijlpr.com | Not Specified | 0.7 ml/min core.ac.uk |

| Detection Wavelength | 205 nm ijlpr.com | 205 nm jst.go.jpnih.gov | 210 nm core.ac.uk |

| Linearity Range | 150-600 ppm ijlpr.comresearchgate.net | 10-160 µg/ml jst.go.jpnih.gov | 0.02–0.75 mg/ml core.ac.uk |

| Retention Time | Not Specified | ~6 min jst.go.jpnih.gov | ~9 min core.ac.uk |

High-Performance Thin-Layer Chromatography (HPTLC) for Quantification

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantification of Orlistat. jetir.org This technique involves spotting the sample on a TLC plate (e.g., silica (B1680970) gel 60 F254) and developing it with a suitable mobile phase. jetir.orgarcjournals.org

One developed HPTLC method utilized a mobile phase of toluene (B28343) and methanol (8:2 v/v) with UV detection at 211 nm. ajptr.com This method was validated for linearity in the concentration range of 6000-36000 ng/band and demonstrated a retention factor (Rf) of 0.60±0.02. ajptr.com Another method employed a mobile phase of n-hexane, ethyl acetate, and glacial acetic acid (7:3:0.1 v/v/v) and achieved linearity with a correlation coefficient of 0.9984. arcjournals.org

The specificity of HPTLC methods is confirmed by comparing the chromatograms of the drug with those of its degradation products, ensuring no interference. ajptr.com Validation according to ICH guidelines includes assessing linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). arcjournals.orgajptr.com For instance, one study reported an LOD and LOQ of 671.9112 ng/band and 2036.095 ng/band, respectively. ajptr.com Another found the LOD and LOQ to be 25 and 78 ng/spot. jetir.org

Table 2: HPTLC Method Parameters for Orlistat Quantification

| Parameter | Method 1 | Method 2 |

| Stationary Phase | Silica gel 60 F254 TLC plate ajptr.com | Silica gel 60 F254 TLC plate jetir.org |

| Mobile Phase | Toluene:Methanol (8:2 v/v) ajptr.com | Toluene:Ethyl acetate:Phosphopolymolybdic acid (6:4:0.3 v/v/v) jetir.org |

| Detection Wavelength | 211 nm ajptr.com | 581.00 nm jetir.org |

| Linearity Range | 6000-36000 ng/band ajptr.com | 1000 to 6000 ng/spot jetir.org |

| Rf Value | 0.60±0.02 ajptr.com | 0.39±0.03 jetir.org |

| LOD | 671.9112 ng/band ajptr.com | 25 ng/spot jetir.org |

| LOQ | 2036.095 ng/band ajptr.com | 78 ng/spot jetir.org |

Dissolution Testing Methods for Orlistat Formulations

Dissolution testing is crucial for evaluating the in vitro performance of Orlistat formulations, such as capsules. These tests are designed to mimic the conditions of the gastrointestinal tract to assess the rate and extent of drug release.

A commonly used dissolution apparatus is the USP Type II (paddle) apparatus. nih.govijcrt.org The dissolution medium and paddle speed are critical parameters. One method specifies a medium of 900 mL of 3% sodium lauryl sulfate (B86663) in 0.5% sodium chloride at a pH of 6.0±0.05, with a paddle speed of 75 rounds per minute. nih.gov Another method uses 1000 ml of 3% SLS in water as the dissolution medium with a paddle speed of 100 rotations per minute. nih.gov A different approach for solid self-nanoemulsifying drug delivery systems (SNEDDS) utilized 900 mL of 0.1 N HCl solution (pH 1.2) at 50 rpm. nih.gov The temperature is consistently maintained at 37°C. nih.govnih.gov Samples are withdrawn at predetermined time intervals and analyzed using a validated HPLC method to determine the concentration of dissolved Orlistat. nih.govnih.govmdpi.com

Spectrophotometric Methods

Spectrophotometric methods, particularly those utilizing UV-Visible spectroscopy, provide simple and cost-effective alternatives for the quantification of Orlistat.

UV Detection in HPLC Analysis

In nearly all reported HPLC methods for Orlistat, UV detection is the standard. ijlpr.comjst.go.jpnih.gov The selection of the detection wavelength is based on the UV absorption spectrum of Orlistat. The most frequently reported wavelength for detection is around 205 nm, as Orlistat exhibits significant absorbance at this wavelength. ijlpr.comjst.go.jpnih.govmdpi.com Other methods have also utilized detection at 210 nm and 215 nm. core.ac.ukresearchgate.net The use of a photodiode array (PDA) detector can provide additional spectral information, aiding in peak purity assessment. mdpi.com

Differential Derivative Spectrophotometry

Differential derivative spectrophotometry is an advanced technique that enhances the resolution of spectra and can eliminate interference from excipients. japer.in This method involves the mathematical differentiation of a zero-order UV spectrum. For Orlistat, a method was developed where stock solutions were prepared in methanol, and further dilutions were made in equimolar solutions of 0.1N NaOH and 0.1N HCl. japer.injaper.in The difference in absorbance between the acidic and basic solutions is measured at specific wavelengths, such as 214 nm. japer.injaper.in

This technique has been validated for its linearity, precision, accuracy, and sensitivity. ajphr.comzenodo.org Linearity has been demonstrated with high correlation coefficients (r² ≥ 0.999) for zero-order, first-order, and second-order derivative methods. ajphr.comzenodo.org The method's accuracy is confirmed through recovery studies, with percentage recoveries often falling within acceptable pharmacopeial limits. ajphr.comzenodo.org The simplicity and cost-effectiveness of this validated UV spectrophotometric approach make it suitable for the routine quality control of Orlistat formulations. ajphr.comzenodo.org

Computational and In Silico Approaches

Computational methods are invaluable for elucidating the molecular interactions and dynamic behavior of Orlistat with its enzyme targets.

Molecular Docking Studies of Enzyme-Orlistat Interactions

Molecular docking simulations are employed to predict the binding orientation and affinity of Orlistat to the active sites of enzymes, primarily pancreatic lipase (B570770). These studies reveal the specific amino acid residues involved in the interaction. For instance, the β-lactone ring of Orlistat is known to form a covalent bond with the catalytic serine residue (Ser152) in the active site of human pancreatic lipase. mdpi.comresearchgate.net Docking studies have shown that Orlistat fits into the active site cavity when the enzyme's "lid" is in an open conformation. mdpi.com Key interactions include hydrogen bonds and hydrophobic interactions with residues such as Phe77, His263, and Tyr114. researchgate.netnih.gov The N-formyl-L-leucine side chain and the long aliphatic chains of Orlistat also establish significant hydrophobic contacts within the active site, contributing to its inhibitory potency. mdpi.com

| Amino Acid Residue | Type of Interaction | Reference |

|---|---|---|

| Ser152 | Covalent bond with β-lactone ring | mdpi.comnih.gov |

| Phe77 | Hydrogen bond, Hydrophobic interaction | researchgate.netnih.gov |

| His263 | Hydrogen bond | researchgate.netnih.gov |

| Tyr114 | Hydrophobic interaction | nih.gov |

| Gly76-Phe80 | Hydrophobic interactions | mdpi.com |

| Leu213-Met217 | Hydrophobic interactions | mdpi.com |

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the enzyme-Orlistat complex over time. These simulations have been instrumental in studying the mechanism of Orlistat hydrolysis by the thioesterase (TE) domain of human fatty acid synthase (FASN), another enzyme that Orlistat inhibits. nih.govaacrjournals.org MD simulations revealed that the hexyl tail of the covalently bound Orlistat can shift conformations. nih.govacs.org This conformational change can destabilize a hydrogen bond between a hydroxyl group on Orlistat and the catalytic histidine residue (His2481) of the thioesterase. nih.govaacrjournals.org This destabilization facilitates the activation of a water molecule, which then hydrolyzes the covalent bond between Orlistat and the serine residue in the active site. nih.govaacrjournals.org These mechanistic insights are crucial for the design of more stable FASN inhibitors. aacrjournals.org

Spectroscopic Techniques for Metabolite Analysis (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying Orlistat and its metabolites in various biological samples. Quantitative NMR (qNMR) has been developed as an accurate and reliable method for determining the content of Orlistat in pharmaceutical tablets, using an internal standard like phloroglucinolanhydrous. nih.gov The specificity of the qNMR method allows for the distinct identification of Orlistat's signals from those of the internal standard and other excipients. nih.gov Furthermore, NMR spectroscopy has been used to study the metabolic changes induced by Orlistat in cancer cells. nih.govnih.gov By analyzing cell extracts, researchers can observe characteristic changes in the pools of intermediary metabolites such as fatty acids, choline, phospholipids, and TCA cycle metabolites following Orlistat treatment. nih.govnih.gov

Radiotracer Assays for Metabolic Pathway Analysis

Radiotracer assays are employed to trace the metabolic fate of Orlistat and to assess its impact on various metabolic pathways. In studies with non-small cell lung carcinoma (NSCLC) cells, in vitro radiotracer accumulation assays using [³H]acetate and [¹⁴C]fluoroacetate have been performed to investigate the effects of Orlistat on fatty acid synthesis. nih.govnih.gov These assays, in conjunction with measurements of FASN activity, have demonstrated that Orlistat treatment leads to a significant inhibition of FASN in certain cancer cell lines. nih.gov Such studies are crucial for understanding the downstream metabolic consequences of Orlistat's inhibitory action. nih.govnih.gov

Gene Expression Profiling (e.g., Microarray Analysis)

Gene expression profiling techniques like microarray analysis help to elucidate the broader cellular response to Orlistat by measuring changes in the expression levels of thousands of genes simultaneously. nih.gov In NSCLC cells treated with Orlistat, microarray analysis has revealed significant changes in the expression of genes involved in carbohydrate and lipid metabolism. nih.govnih.gov For example, some studies have shown that Orlistat can induce the upregulation of genes related to ketone metabolism and glutaminolysis, suggesting that cells adapt to the inhibition of fatty acid synthesis by utilizing alternative energy sources. nih.gov In other contexts, transcriptomic analysis in rats showed that co-administration of piperine (B192125) with Orlistat increased the expression of genes related to fatty acid beta-oxidation, carbohydrate metabolism, and detoxification. nih.gov

| Gene Category | Observed Change in Expression | Biological Context | Reference |

|---|---|---|---|

| Fatty Acid Beta-Oxidation | Increased | Rat liver with Orlistat-piperine co-treatment | nih.gov |

| Carbohydrate Metabolism | Increased | Rat liver with Orlistat-piperine co-treatment | nih.gov |

| Detoxification of Xenobiotics | Increased | Rat liver with Orlistat-piperine co-treatment | nih.gov |

| Response to Oxidative Stress | Increased | Rat liver with Orlistat-piperine co-treatment | nih.gov |

| Ketone Metabolism | Upregulation | NSCLC cells | nih.gov |

| Glutaminolysis | Upregulation | NSCLC cells | nih.gov |

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to identify the cellular targets of small molecules and to assess their selectivity. nih.gov ABPP utilizes chemical probes that covalently bind to the active sites of enzymes. universiteitleiden.nl Orlistat itself, or derivatives of it, can be used as a basis for designing such probes. universiteitleiden.nlnih.gov These Orlistat-based probes (OBPs) can be used to label and identify a range of enzymes, particularly serine hydrolases, directly in complex biological systems. universiteitleiden.nlnih.gov This approach has been used to investigate host cell proteins (HCPs) that can degrade polysorbates in biotherapeutic formulations, where an OBP helped identify a broader range of active enzymes than other probes. nih.gov By competing the binding of these probes with Orlistat, researchers can confirm its known targets and discover potential off-targets, providing a comprehensive profile of its enzymatic interactions within a cell. nih.govresearchgate.net

Advanced Formulation and Delivery Research for Enhanced Action

Orlistat's therapeutic potential is hindered by its poor aqueous solubility and low bioavailability. scientificarchives.commdpi.com To overcome these limitations, advanced formulation strategies are being explored to enhance its solubility, dissolution rate, and targeted delivery. These methodologies focus on altering the physicochemical properties of Orlistat at the micro and nano-scale to improve its clinical efficacy.

Nanocrystal Fabrication for Solubility and Distribution Enhancement

Nanocrystal technology represents a significant strategy to improve the oral bioavailability of poorly soluble drugs like Orlistat. mdpi.com By reducing the particle size to the nanometer range, the surface area-to-volume ratio increases, leading to enhanced solubility and dissolution velocity. nih.gov

Recent research has focused on the fabrication of Orlistat nanocrystals (ORL-NCs) using the liquid antisolvent precipitation method, a bottom-up technology. mdpi.comdntb.gov.ua This technique involves dissolving Orlistat in a solvent and then introducing it into an antisolvent in which it is poorly soluble, causing the drug to precipitate as nanocrystals. Studies have shown that this method significantly improves the aqueous solubility of Orlistat compared to its raw crystalline powder. nih.govresearchgate.net